molecular formula C12H18N2O B8675612 3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine

3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine

Cat. No.: B8675612
M. Wt: 206.28 g/mol
InChI Key: YBUJOLGIDBRNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine is a chemical compound that belongs to the class of chromane derivatives Chromane derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine can be achieved through several synthetic routes. One common method involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols using organocatalysts. This reaction proceeds through a domino Michael/hemiacetalization reaction followed by oxidation and dehydroxylation . The reaction conditions typically involve the use of modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids in the reaction media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing green chemistry practices, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized chromane derivatives, which can exhibit unique biological and pharmacological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit oxidative stress, which is a key mechanism in the treatment of various disease conditions . Additionally, it may interact with enzymes and receptors involved in biological processes, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine

InChI

InChI=1S/C12H18N2O/c1-14(2)7-9-5-10-3-4-11(13)6-12(10)15-8-9/h3-4,6,9H,5,7-8,13H2,1-2H3

InChI Key

YBUJOLGIDBRNJA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CC2=C(C=C(C=C2)N)OC1

Origin of Product

United States

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